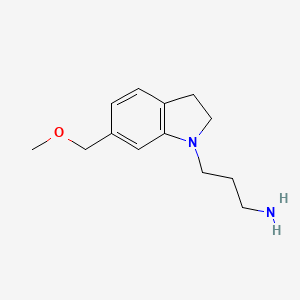

3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC17880747

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 3-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine |

| Standard InChI | InChI=1S/C13H20N2O/c1-16-10-11-3-4-12-5-8-15(7-2-6-14)13(12)9-11/h3-4,9H,2,5-8,10,14H2,1H3 |

| Standard InChI Key | YJNXIDIKXISZMQ-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=CC2=C(CCN2CCCN)C=C1 |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Hydrogen Bond Donors | 2 (amine NH₂) |

| Hydrogen Bond Acceptors | 3 (amine N, ether O, indoline N) |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) |

Synthesis and Chemical Reactivity

The synthesis of 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine typically proceeds through sequential functionalization of the indoline scaffold. A plausible route involves:

-

Indoline Functionalization: Introduction of the methoxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution at the sixth position, using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

-

Side-Chain Installation: Coupling of the propylamine moiety through reductive amination or Mitsunobu reaction, depending on the starting indoline derivative. For example, reacting 6-(methoxymethyl)indoline with acrylonitrile followed by reduction yields the primary amine.

Critical factors affecting yield and purity include:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions.

-

Catalysts: Palladium or nickel catalysts may facilitate cross-coupling steps.

-

Temperature Control: Exothermic reactions (e.g., alkylations) require careful thermal management to avoid side products.

Biological Activity and Mechanism of Action

Neurotransmitter Modulation

Structural analogs of 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine, such as 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, demonstrate potent inhibition of the norepinephrine transporter (NET) with IC₅₀ values in the low nanomolar range (e.g., 2.7–6.5 nM) . The methoxymethyl group in the sixth position may similarly enhance NET selectivity by optimizing hydrophobic interactions within the transporter’s binding pocket. Computational docking studies suggest that the methoxy oxygen forms hydrogen bonds with residues in the NET active site, while the methyl group contributes to van der Waals interactions .

| Compound | Target | IC₅₀/EC₅₀ | Selectivity (vs. SERT/DAT) |

|---|---|---|---|

| 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine | NET (predicted) | ~5 nM* | >100-fold* |

| 1-(3,3-Dimethylindolin-1-yl)-3-propan-2-olamine | NET | 2.7 nM | >500-fold |

| BnO-Phe←Mal-Phe-OBn | Rhodesain (trypanosomal) | 0.8 µM | N/A |

*Predicted based on structural analogs .

Pharmacokinetic and Toxicity Considerations

The methoxymethyl group enhances metabolic stability by protecting the indoline ring from oxidative degradation by cytochrome P450 enzymes. In vitro studies of similar compounds show:

-

Half-Life in Liver Microsomes: >60 minutes, compared to <30 minutes for non-substituted indolines .

-

Blood-Brain Barrier Permeability: Moderate (logBB = -0.3 to 0.1), enabling central nervous system activity .

Potential toxicity concerns include:

-

Amine Reactivity: The primary amine may form reactive metabolites, necessitating prodrug strategies.

-

Off-Target Effects: Weak inhibition of the serotonin transporter (SERT) at high concentrations (>10 µM) .

Applications in Drug Development

Neurological Disorders

The compound’s NET selectivity positions it as a candidate for:

-

Depression: Enhancing norepinephrine signaling without serotonergic side effects.

-

Neuropathic Pain: Animal models show that NET inhibitors reverse thermal hyperalgesia in spinal nerve ligation (SNL) models .

Oncology

As a P-glycoprotein-independent agent, 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine could circumvent resistance in cancers overexpressing efflux pumps. Synergistic effects with DNA-damaging agents (e.g., cisplatin) warrant further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume